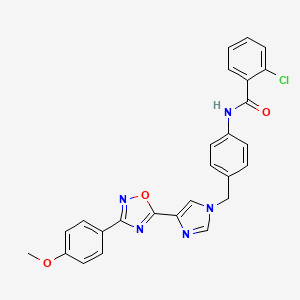
2-chloro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings. It has a benzamide group, an imidazole ring, an oxadiazole ring, and a methoxyphenyl group. These groups are known to exhibit various biological activities, which could make this compound interesting for pharmaceutical research .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. These groups are likely to influence the compound’s physical and chemical properties, as well as its interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Anticancer Activity
Research into 1,3,4-oxadiazole derivatives has shown significant promise in the development of anticancer agents. For example, compounds synthesized from Schiff base of corresponding hydrazide using Chloramin-T or phosphorous oxychloride have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Antibacterial Activity
Similarly, novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity. For instance, specific compounds within this class exhibited significant antibacterial activity against common pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, suggesting their potential as leads for developing new antibacterial agents (Rai et al., 2009).
Nematocidal Activity
The nematocidal activity of 1,2,4-oxadiazole derivatives has also been explored, with certain compounds showing promising efficacy against Bursaphelenchus xylophilus, a nematode causing pine wilt disease. These findings indicate the potential of 1,2,4-oxadiazole derivatives in agricultural applications, particularly in nematode control (Liu et al., 2022).
Antidiabetic Screening
The antidiabetic potential of dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety has been evaluated in vitro. Compounds in this category have been screened for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion, suggesting their utility in managing blood sugar levels in diabetes (Lalpara et al., 2021).
Antioxidant Activities
Furthermore, the antioxidant properties of novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles have been investigated. Compounds exhibiting significant inhibitory effects on lipid peroxidation and ethoxyresorufin O-deethylase activity highlight the potential of these molecules in combating oxidative stress-related disorders (Alp et al., 2015).
Antimicrobial Assessment
Thiosemicarbazide derivatives have been synthesized and assessed for their antimicrobial activity. This research underlines the importance of structural variation in influencing the biological activity of synthesized compounds, thereby contributing to the development of new antimicrobial agents (Elmagd et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes likeglutathione peroxidase 4 (GPX4) , which plays a crucial role in protecting the cell from oxidative damage.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit the function of their target enzymes, leading to an imbalance in the cell’s redox state .
Biochemical Pathways
The compound likely affects the glutathione pathway , given its potential inhibition of GPX4 . GPX4 is an enzyme that reduces lipid hydroperoxides to their corresponding alcohols and reduces free hydrogen peroxide to water. Inhibition of GPX4 can lead to an accumulation of reactive oxygen species and lipid peroxides, disrupting cellular functions and potentially leading to cell death.
Result of Action
The result of the compound’s action would likely be an increase in oxidative stress within the cell due to the inhibition of GPX4 . This could lead to cell death, making the compound potentially useful in contexts where inducing cell death is desirable, such as in cancer treatment.
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O3/c1-34-20-12-8-18(9-13-20)24-30-26(35-31-24)23-15-32(16-28-23)14-17-6-10-19(11-7-17)29-25(33)21-4-2-3-5-22(21)27/h2-13,15-16H,14H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSPNRJGTSZHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

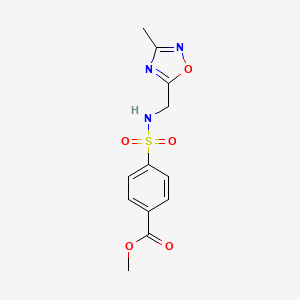
![1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2995068.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2995069.png)


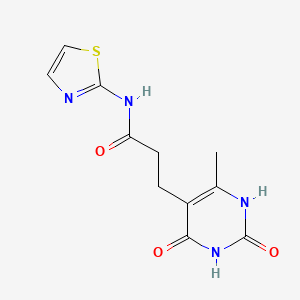
![Methyl 4-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2995075.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2995078.png)


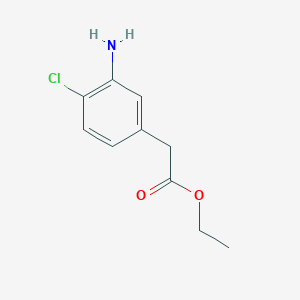
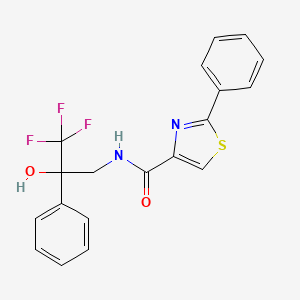
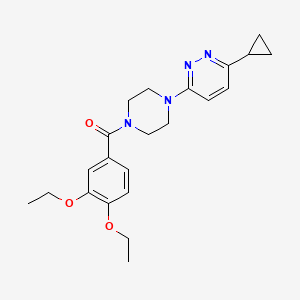
![N-benzo[e][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2995084.png)